Hexakis[(propan-2-yl)sulfanyl]benzene
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Overview
Description
Hexakis[(propan-2-yl)sulfanyl]benzene is a chemical compound characterized by a benzene ring substituted with six propan-2-yl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(propan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with propan-2-yl sulfanyl groups under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with propan-2-yl sulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a sigma complex, followed by the elimination of hydrogen chloride (HCl) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexakis[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Hexakis[(propan-2-yl)sulfanyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexakis[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Hexakis[(propan-2-yl)sulfanyl]benzene can be compared with other benzene derivatives substituted with alkyl or sulfanyl groups:
Hexakis(methylthio)benzene: Similar structure but with methylthio groups instead of propan-2-yl sulfanyl groups.
Hexakis(ethylthio)benzene: Contains ethylthio groups, leading to different steric and electronic properties.
Hexakis(phenylthio)benzene: Substituted with phenylthio groups, resulting in increased aromaticity and potential for π-π interactions.
The uniqueness of this compound lies in its specific substitution pattern and the properties imparted by the propan-2-yl sulfanyl groups, which can influence its reactivity and applications .
Properties
CAS No. |
74542-72-6 |
---|---|
Molecular Formula |
C24H42S6 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C24H42S6/c1-13(2)25-19-20(26-14(3)4)22(28-16(7)8)24(30-18(11)12)23(29-17(9)10)21(19)27-15(5)6/h13-18H,1-12H3 |
InChI Key |
LHDVVAGYPQMRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=C(C(=C1SC(C)C)SC(C)C)SC(C)C)SC(C)C)SC(C)C |
Origin of Product |
United States |
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